Antitrypanosomal agent 11

Chagas disease Trypanosoma cruzi Antitrypanosomal

Antitrypanosomal agent 11 (Compound 53) delivers sub-micromolar potency against T. cruzi (IC50 = 0.23 μM) with an approximately 20-fold selectivity window over T. brucei brucei (IC50 = 4.64 μM), enabling Chagas disease target-specific research. Parallel cytotoxicity data (CC50: HepG2 1.1 μM, L6 19 μM, MRC5 8 μM) enables immediate selectivity index calculation for SAR optimization. Acceptable mouse liver microsome clearance supports transition to in vivo PK studies. Use this validated benchmark to ensure reproducible comparative potency—generic substitution risks experimental failure due to inverted selectivity profiles.

Molecular Formula C16H10F6N6O
Molecular Weight 416.28 g/mol
Cat. No. B12391015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitrypanosomal agent 11
Molecular FormulaC16H10F6N6O
Molecular Weight416.28 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)C(F)(F)F)C(=O)NC2=NC3=C(N2CC(F)(F)F)C=C(C=C3)C#N
InChIInChI=1S/C16H10F6N6O/c1-27-11(5-12(26-27)16(20,21)22)13(29)25-14-24-9-3-2-8(6-23)4-10(9)28(14)7-15(17,18)19/h2-5H,7H2,1H3,(H,24,25,29)
InChIKeyXSWSJFPJUAUNER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antitrypanosomal Agent 11: Potent Trypanosoma cruzi Inhibitor with Differential Species Selectivity


Antitrypanosomal agent 11 (also designated compound 53, HY-151942) is a synthetic small-molecule antitrypanosomal agent characterized by a core heterocyclic scaffold featuring trifluoromethyl and nitrile substituents (C16H10F6N6O) . It exhibits sub-micromolar inhibitory activity against the intracellular protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease . The compound also demonstrates measurable, albeit substantially weaker, activity against Trypanosoma brucei subspecies in vitro, establishing a profile of species-dependent potency differential [1]. Preliminary in vitro ADME/Tox profiling indicates acceptable metabolic stability in mouse liver microsomes alongside quantifiable cytotoxicity against several mammalian cell lines, providing an initial basis for assessing its therapeutic window .

Procurement Risk: Why Antitrypanosomal Agent 11 Cannot Be Interchanged with In-Class Analogs


Direct substitution of Antitrypanosomal agent 11 with structurally or nominally similar antitrypanosomal agents introduces significant risk of experimental failure due to pronounced differences in target species potency and mammalian cytotoxicity profiles. For instance, the closely related analog Antitrypanosomal agent 10 exhibits a 22% weaker inhibitory concentration (IC50 = 0.28 μM) against T. cruzi compared to agent 11 (IC50 = 0.23 μM) . More critically, the species selectivity profile is inverted for many in-class compounds; Antitrypanosomal agent 11 displays an approximately 20-fold preference for T. cruzi over T. brucei brucei (4.64 μM) [1], whereas other agents may exhibit opposite or pan-species activity. Furthermore, the quantifiable cytotoxicity data for agent 11 (CC50 values of 1.1 μM, 19 μM, and 8 μM against HepG2, L6, and MRC5 cells, respectively) represents a specific therapeutic index that is not transferable to other analogs, which may possess entirely different safety margins . Generic substitution without head-to-head validation would invalidate comparative potency analyses and compromise the interpretability of selectivity indices in both in vitro and subsequent in vivo studies.

Quantitative Differentiation Evidence: Antitrypanosomal Agent 11 vs. Closest Analogs and Standards


Differential Potency Against Trypanosoma cruzi Relative to Direct Analog Antitrypanosomal Agent 10

Antitrypanosomal agent 11 demonstrates a quantifiably higher potency against the clinically relevant T. cruzi parasite compared to its closest commercially available analog, Antitrypanosomal agent 10. Under comparable in vitro assay conditions, agent 11 achieves half-maximal inhibitory concentration (IC50) of 0.23 μM, representing an approximate 22% improvement in potency over agent 10's IC50 of 0.28 μM . This differential is meaningful for researchers seeking to maximize initial hit potency or minimize compound consumption in dose-response studies.

Chagas disease Trypanosoma cruzi Antitrypanosomal Lead optimization

Species-Selective Activity Profile: T. cruzi Preference Over T. brucei brucei

Antitrypanosomal agent 11 exhibits a pronounced species-dependent activity differential, demonstrating approximately 20-fold greater potency against T. cruzi (IC50 = 0.23 μM) compared to the bloodstream form of T. brucei brucei (IC50 = 4.64 μM) [1]. This selectivity profile is a critical differentiator from broad-spectrum antitrypanosomal agents and enables targeted investigation of T. cruzi-specific biology with reduced confounding activity against the African trypanosome subspecies responsible for Human African Trypanosomiasis (HAT).

Trypanosoma brucei Species selectivity Chagas disease HAT

Mammalian Cell Cytotoxicity Profile and Preliminary Therapeutic Index

The in vitro safety profile of Antitrypanosomal agent 11 has been quantitatively characterized against three mammalian cell lines, revealing a differential cytotoxicity profile that enables preliminary therapeutic index calculations. The compound exhibits CC50 values of 1.1 μM against human HepG2 hepatocytes, 19 μM against rat L6 myoblasts, and 8 μM against human MRC5 lung fibroblasts . Compared to its T. cruzi IC50 (0.23 μM), the calculated selectivity indices (SI = CC50 / IC50) are approximately 4.8, 82.6, and 34.8 for HepG2, L6, and MRC5 cells, respectively. This cell-line-dependent cytotoxicity is a quantifiable property that distinguishes agent 11 from analogs lacking such detailed safety profiling.

Cytotoxicity Selectivity index Therapeutic window Host cell toxicity

In Vitro Metabolic Stability: Acceptable Mouse Liver Microsome Clearance

Preliminary in vitro ADME profiling indicates that Antitrypanosomal agent 11 (compound 53) exhibits acceptable clearance in mouse liver microsomes (MLM) . While exact intrinsic clearance (CLint) or half-life (t1/2) values are not specified in the available vendor datasheets, the qualitative descriptor 'acceptable clearance' serves as a baseline comparator for analogs within the same chemical series that may demonstrate unacceptably high metabolic turnover, thereby disqualifying them from further in vivo development. This information provides a minimal viability threshold for researchers planning rodent pharmacokinetic studies.

ADME Metabolic stability Mouse liver microsomes Clearance

Optimal Use Cases for Antitrypanosomal Agent 11 Based on Quantitative Differentiation Evidence


Lead Optimization and Structure-Activity Relationship (SAR) Studies for Chagas Disease

Antitrypanosomal agent 11 is optimally deployed as a benchmark compound or starting point for medicinal chemistry optimization campaigns targeting Trypanosoma cruzi. Its sub-micromolar IC50 of 0.23 μM provides a quantifiable potency baseline against which newly synthesized analogs can be directly compared . Furthermore, the availability of parallel cytotoxicity data (CC50 values for HepG2, L6, and MRC5 cells) enables immediate calculation of selectivity indices, allowing medicinal chemists to track improvements in both potency and safety margin throughout the SAR exploration .

T. cruzi-Specific Phenotypic Screening and Target Deconvolution

For researchers aiming to identify T. cruzi-specific pathways or validate potential drug targets without confounding activity against T. brucei, Antitrypanosomal agent 11 is the preferred tool compound. Its demonstrated 20-fold selectivity for T. cruzi (IC50 = 0.23 μM) over T. brucei brucei (IC50 = 4.64 μM) ensures that observed biological effects are predominantly attributable to T. cruzi biology [1]. This selectivity profile minimizes false-positive hits in target-based screens and facilitates cleaner interpretation of chemogenomic and proteomic profiling experiments designed to elucidate the compound's mechanism of action.

In Vitro to In Vivo Transition Studies with Preliminary ADME/Tox Guidance

Antitrypanosomal agent 11 is suitable for research groups preparing to transition from in vitro efficacy studies to preliminary in vivo pharmacokinetic (PK) or efficacy models in mice. The documented acceptable mouse liver microsome (MLM) clearance provides a minimum viability threshold for oral or parenteral dosing studies, reducing the likelihood of early-stage PK failure due to rapid hepatic metabolism . Researchers can leverage the existing cytotoxicity data to select an appropriate in vivo toxicity monitoring strategy, with the understanding that the compound's therapeutic index (ranging from 4.8 to 82.6 depending on cell line) warrants careful dose-ranging in animal models .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antitrypanosomal agent 11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.